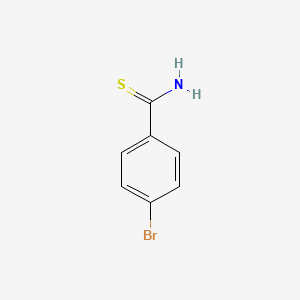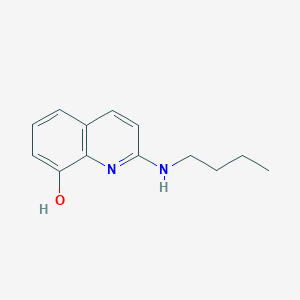
8-ヒドロキシキノリン-2-ブチルアミン
説明
2-(Butylamino)quinolin-8-ol is an organic compound classified under aminoquinolines and derivatives. . The compound is characterized by a quinoline ring system substituted with a butylamino group at the 2-position and a hydroxyl group at the 8-position.
科学的研究の応用
2-(Butylamino)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 2-(Butylamino)quinolin-8-ol is the Endoplasmic Reticulum (ER) glycoprotein folding Quality Control (ERQC) machinery , specifically the 170 kDa UDP-Glucose glycoprotein glucosyltransferase (UGGT) . UGGT plays a crucial role in the folding of glycoproteins in the ER .
Mode of Action
2-(Butylamino)quinolin-8-ol interacts with UGGT by binding to a conserved surface motif known as the ‘WY’ motif . The compound likely works as a competitive inhibitor, binding to the site of recognition of the first GlcNAc residue of the substrate N-glycan .
Biochemical Pathways
The action of 2-(Butylamino)quinolin-8-ol affects the ERQC pathway, which aids in the folding of glycoproteins in the ER . By inhibiting UGGT, the compound disrupts the recognition and ER-retention of misfolded glycoproteins . This modulation of UGGT activity can have broad implications for antiviral therapies, rare disease therapies caused by responsive mutations in glycoprotein genes, and many cancers .
Pharmacokinetics
The compound has a molecular weight of 21628 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate membranes more effectively.
Result of Action
The inhibition of UGGT by 2-(Butylamino)quinolin-8-ol results in the disruption of glycoprotein folding in the ER . This can potentially lead to a decrease in the secretion of certain glycoproteins, which could have therapeutic implications for various diseases .
生化学分析
Biochemical Properties
2-(Butylamino)quinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding in the endoplasmic reticulum . The compound acts as an inhibitor of UGGT, affecting the glycosylation process of proteins. Additionally, 2-(Butylamino)quinolin-8-ol has been shown to bind to specific motifs on UGGT, thereby modulating its activity .
Cellular Effects
2-(Butylamino)quinolin-8-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound inhibits the activity of UGGT, leading to alterations in the glycosylation of proteins . This inhibition can result in the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and affecting cellular homeostasis . Additionally, 2-(Butylamino)quinolin-8-ol has been reported to exhibit cytotoxic effects at higher concentrations, impacting cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of 2-(Butylamino)quinolin-8-ol involves its binding interactions with biomolecules. The compound binds to the catalytic domain of UGGT, inhibiting its enzymatic activity . This binding is competitive, as 2-(Butylamino)quinolin-8-ol competes with the substrate N-glycan for the active site on UGGT . The inhibition of UGGT by 2-(Butylamino)quinolin-8-ol leads to a decrease in the glucosylation of glycoproteins, affecting their folding and quality control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Butylamino)quinolin-8-ol have been studied over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to 2-(Butylamino)quinolin-8-ol has been shown to result in sustained inhibition of UGGT activity, leading to prolonged effects on glycoprotein folding and cellular function . Additionally, the compound’s cytotoxic effects may become more pronounced with extended exposure .
Dosage Effects in Animal Models
The effects of 2-(Butylamino)quinolin-8-ol vary with different dosages in animal models. At lower dosages, the compound exhibits minimal toxicity and effectively inhibits UGGT activity . At higher dosages, 2-(Butylamino)quinolin-8-ol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity .
Metabolic Pathways
2-(Butylamino)quinolin-8-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism results in the formation of various metabolites, which may have distinct biological activities . Additionally, 2-(Butylamino)quinolin-8-ol can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(Butylamino)quinolin-8-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
2-(Butylamino)quinolin-8-ol exhibits specific subcellular localization patterns. It is primarily localized in the endoplasmic reticulum, where it interacts with UGGT and affects glycoprotein folding . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is crucial for its activity and function in biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with butylamine under specific conditions. One common method is the Mannich reaction, where quinolin-8-ol is reacted with butylamine and formaldehyde in an ethanol solvent under reflux conditions . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of 2-(Butylamino)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2-(Butylamino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but without the butylamino group.
2-(2,6-Dimethylphenylamino)quinolin-8-ol: Another derivative with a different substituent at the 2-position.
Uniqueness
2-(Butylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
特性
IUPAC Name |
2-(butylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHFWPXGFVJHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364868 | |
| Record name | 2-(butylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-20-1 | |
| Record name | 2-(butylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
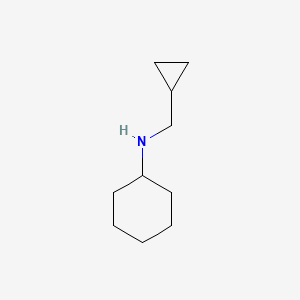
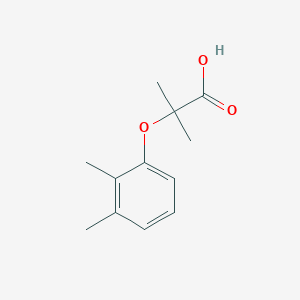
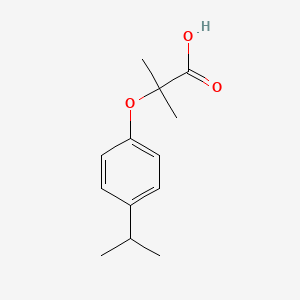
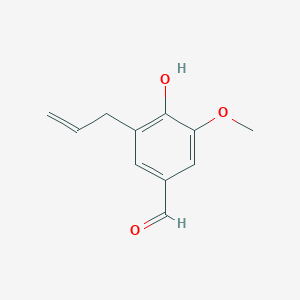
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

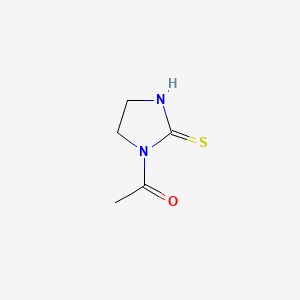


![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)


